5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro and methyl group, and a pyridine ring substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative through a condensation reaction, often using a Vilsmeier-Haack reagent to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.
3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Lacks the chloro substitution.
Uniqueness
Structural Features:
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(4-chloro-3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-10(11)5-14(13-7)9-2-8(6-15)3-12-4-9/h2-6H,1H3 |
InChI Key |
HYMGBHBYGGKXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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